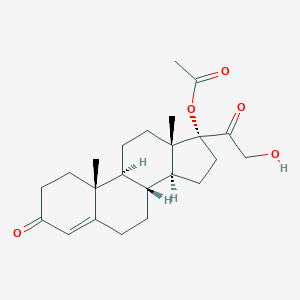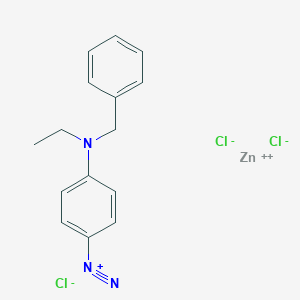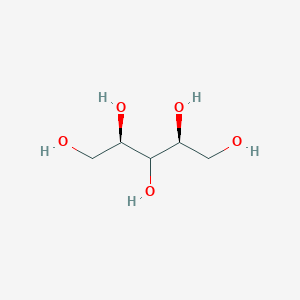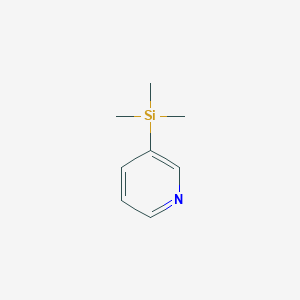
3-(Trimetilsilil)piridina
Descripción general
Descripción
3-(Trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C8H13NSi and its molecular weight is 151.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
3-(Trimetilsilil)piridina: es un reactivo versátil en la síntesis orgánica, particularmente en la construcción de derivados de piridina complejos. Sirve como un agente sililante que puede introducir el grupo trimetilsilil (TMS) en moléculas orgánicas, las cuales luego pueden utilizarse como intermediarios para futuras transformaciones químicas .
Investigación farmacéutica
En la investigación farmacéutica, This compound se utiliza para sintetizar derivados de pirimidina, los cuales son estructuras centrales en muchos fármacos. Estos derivados exhiben una amplia gama de actividades biológicas, incluidas propiedades antiinflamatorias, antimicrobianas y antitumorales .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(Trimethylsilyl)pyridine is a pyridine derivative
Mode of Action
The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of 3-(Trimethylsilyl)pyridine with its targets.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .
Análisis Bioquímico
Biochemical Properties
3-(Trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the field of proteomics and metabolomics. It interacts with various enzymes, proteins, and other biomolecules, often serving as a derivatizing agent to enhance the volatility and detectability of compounds in gas chromatography-mass spectrometry (GC-MS) analyses . The trimethylsilyl group in 3-(Trimethylsilyl)pyridine can form stable bonds with hydroxyl, carboxyl, and amino groups, thereby protecting these functional groups during chemical reactions . This interaction is crucial for the accurate analysis of complex biological samples.
Cellular Effects
3-(Trimethylsilyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain enzymes and proteins within cells . By modifying the functional groups of biomolecules, 3-(Trimethylsilyl)pyridine can alter their interactions and functions, leading to changes in cellular processes. For instance, it can impact the phosphorylation status of proteins, thereby influencing signal transduction pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 3-(Trimethylsilyl)pyridine involves its ability to form covalent bonds with specific functional groups on biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction . For example, by binding to the active site of an enzyme, 3-(Trimethylsilyl)pyridine can inhibit its activity, thereby modulating metabolic pathways and cellular functions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trimethylsilyl)pyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 3-(Trimethylsilyl)pyridine has been shown to affect cellular functions, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 3-(Trimethylsilyl)pyridine vary with different dosages in animal models. At low doses, it can act as a protective agent for specific functional groups, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that high doses of 3-(Trimethylsilyl)pyridine can lead to cellular toxicity, including oxidative stress and apoptosis . Therefore, careful dosage optimization is essential for its use in biochemical and pharmacological studies.
Metabolic Pathways
3-(Trimethylsilyl)pyridine is involved in various metabolic pathways, particularly those related to the metabolism of pyridine derivatives . It interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics . The presence of the trimethylsilyl group can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Trimethylsilyl)pyridine is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 3-(Trimethylsilyl)pyridine is also affected by its chemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 3-(Trimethylsilyl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . The localization of 3-(Trimethylsilyl)pyridine is crucial for its function, as it determines the specific biomolecules and pathways it interacts with.
Propiedades
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17379-37-2 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?
A1: 3-(Trimethylsilyl)pyridine acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.
Q2: How does 3-(Trimethylsilyl)pyridine behave as a ligand in coordination chemistry?
A2: 3-(Trimethylsilyl)pyridine, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.
Q3: Can you provide examples of metal complexes synthesized using 3-(Trimethylsilyl)pyridine and its derivatives?
A3: Several rhenium thiolate complexes have been synthesized using 3-(Trimethylsilyl)pyridine and its derivatives. [] Some examples include:
- [ReO(C8H12NSiS)3]: This complex features three 3-(Trimethylsilyl)pyridine-2-thiolate ligands coordinated to a rhenium oxo center. []
- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []
Q4: What are the analytical techniques used to characterize 3-(Trimethylsilyl)pyridine and its metal complexes?
A4: Various spectroscopic and analytical techniques are employed to characterize 3-(Trimethylsilyl)pyridine and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []
- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []
- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


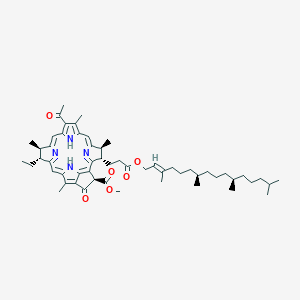

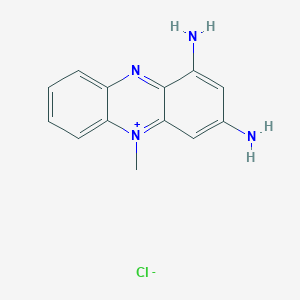
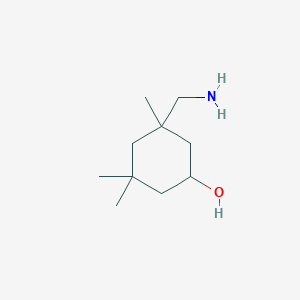
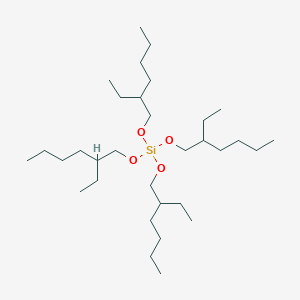
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
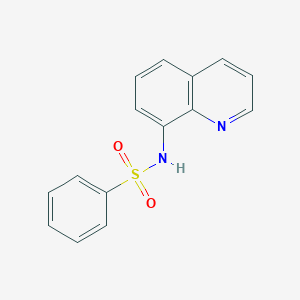
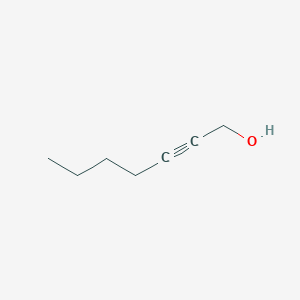
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
